5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
説明
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative with a complex heterocyclic core. Its structure features:
- A 4-(2-hydroxyethyl)piperazinyl moiety at the benzylic position, enhancing solubility via the hydroxyethyl group while retaining piperazine’s capacity for hydrogen bonding.
- A furan-2-yl substituent at C2, introducing aromaticity with oxygen’s electronegativity, which may influence electronic distribution and binding affinity.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., pyrazolines and thiazolo-triazoles) exhibit antitumor, antidepressant, and antimicrobial activities . Its synthesis likely involves multi-step reactions, such as condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization .
特性
IUPAC Name |
5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3S/c22-15-5-2-1-4-14(15)17(26-9-7-25(8-10-26)11-12-28)18-20(29)27-21(31-18)23-19(24-27)16-6-3-13-30-16/h1-6,13,17,28-29H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBNFFYPHZXCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple functional groups that contribute to its biological activity:
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Piperazine moiety : Known for its role in enhancing pharmacological properties.
- Furan and thiazole rings : Implicated in various biological activities due to their electron-rich nature.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study conducted by Eren et al. (2023) demonstrated that similar thiazolo-triazole derivatives showed potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific signaling pathways associated with tumor growth was highlighted, showing promise against various cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.25 | Apoptosis induction |
| A549 (lung cancer) | 0.45 | Cell cycle arrest |
| HeLa (cervical cancer) | 0.30 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been studied for its anti-inflammatory properties. It was found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The selectivity for COX-II over COX-I was particularly noted, suggesting a favorable safety profile.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5-((2-Chlorophenyl)... | 0.52 (COX-II) | 10.73 |
| Celecoxib (standard) | 0.78 (COX-II) | 9.51 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- COX Enzyme Inhibition : It selectively inhibits COX-II, reducing the production of pro-inflammatory mediators.
- Cell Cycle Arrest : The compound disrupts the normal progression of the cell cycle in cancerous cells, preventing their replication.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : A preclinical model using MCF-7 cells showed a significant reduction in tumor size when treated with the compound over a four-week period.
- Inflammation Model in Rats : In an induced inflammation model, rats treated with the compound exhibited a marked decrease in edema compared to control groups.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Substituents | Molecular Formula (if available) | Notable Properties/Activities | Reference |
|---|---|---|---|---|
| Target Compound | 2-Chlorophenyl, 4-(2-hydroxyethyl)piperazinyl, furan-2-yl, hydroxyl | Not explicitly provided | Inferred: Potential CNS/antimicrobial | — |
| 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl | C₂₈H₃₁ClN₆O₃S | Higher lipophilicity (ethoxy/methoxy groups) | [1] |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)thiazole | Fluorophenyl (×3), methyl, pyrazoline-thiazole hybrid | C₂₆H₁₈F₃N₅S | Isostructural; planar conformation | [2] |
| 1-[(Aryl)thioacetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolines | Thienyl, chlorophenyl, thioacetyl | C₁₆H₁₃ClN₄OS₂ (example) | Enhanced electronic diversity (sulfur) | [3] |
| 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole | Chlorobenzyl, chlorophenyl, tetrazole | C₁₆H₁₃Cl₂N₃OS | Tetrazole core (acidic NH) | [4] |
| 2-[5-(4-Methoxyphenyl)-3-phenyl-pyrazol-1-yl]-6-methyl-benzothiazole | Methoxyphenyl, phenyl, methyl-benzothiazole | C₂₄H₂₀N₂OS | Antitumor/antidepressant activities | [5] |
Key Findings:
The 4-(2-hydroxyethyl)piperazinyl group enhances water solubility relative to the 4-ethoxy-3-methoxyphenyl group in [1], which is more lipophilic . Furan-2-yl (oxygen-containing) vs. thienyl (sulfur-containing) in [3]: Furan’s electronegativity may improve dipole interactions, whereas thienyl’s larger atomic radius could enhance π-π stacking .
Heterocyclic Core Variations: The thiazolo[3,2-b][1,2,4]triazole core in the target compound is distinct from pyrazoline-thiazole hybrids in [2] and tetrazole derivatives in [4]. Triazole-thiazole systems are associated with kinase inhibition, while tetrazoles are known for metabolic stability .
Pharmacological Implications :
- Compounds with methoxy/ethoxy groups (e.g., [1]) often exhibit prolonged half-lives due to reduced oxidative metabolism.
- Fluorophenyl-substituted analogs (e.g., [2]) show enhanced bioavailability and blood-brain barrier penetration .
- The target’s hydroxyl group at C6 may enable hydrogen bonding with enzymatic targets, similar to the acidic NH in tetrazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
